molecular formula C16H15ClN2O3 B5773387 1-(4-Acetylphenyl)-3-(5-chloro-2-methoxyphenyl)urea

1-(4-Acetylphenyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B5773387
M. Wt: 318.75 g/mol
InChI Key: LTBZEMNQQBPYNF-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound with the molecular formula C16H14ClNO4 and a molecular weight of 319.747 g/mol . This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a urea linkage connecting a chlorinated methoxyphenyl ring. It is often used in research settings due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Acetylphenyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 5-chloro-2-methoxyaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps such as recrystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

1-(4-Acetylphenyl)-3-(5-chloro-2-methoxyphenyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Acetylphenyl)-3-(5-chloro-2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert effects by interfering with cellular signaling pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

1-(4-Acetylphenyl)-3-(5-chloro-2-methoxyphenyl)urea can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10(20)11-3-6-13(7-4-11)18-16(21)19-14-9-12(17)5-8-15(14)22-2/h3-9H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBZEMNQQBPYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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